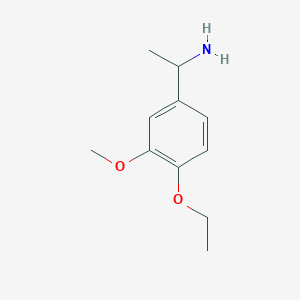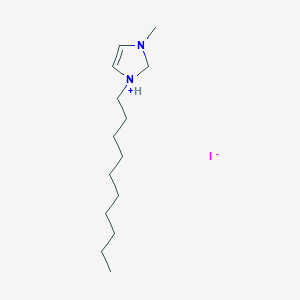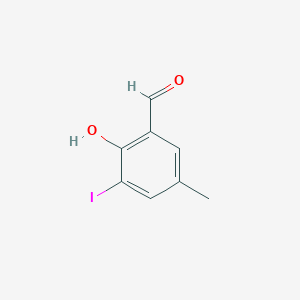
2-Hydroxy-3-iodo-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde est un composé organique de formule moléculaire C8H7IO2 et de masse molaire de 262,04 g/mol . Il s'agit d'un dérivé du benzaldéhyde, caractérisé par la présence de groupes hydroxyle, iode et méthyle sur le cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde implique généralement l'iodation du 2-Hydroxy-5-méthylbenzaldéhyde. Une méthode courante consiste à utiliser de l'iode et un oxydant tel que l'hypochlorite de sodium ou le peroxyde d'hydrogène en milieu acide . La réaction est effectuée à des températures contrôlées pour assurer une iodation sélective à la position souhaitée sur le cycle benzénique.
Méthodes de production industrielle
La production industrielle du 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction: Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution: L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Les nucléophiles tels que les thiols, les amines ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation: Acide 2-Hydroxy-3-iodo-5-méthylbenzoïque.
Réduction: Alcool 2-Hydroxy-3-iodo-5-méthylbenzylique.
Substitution: Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Il peut être utilisé dans l'étude des réactions catalysées par les enzymes et comme sonde pour les tests biologiques.
Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et aldéhyde peuvent former des liaisons hydrogène et participer à diverses réactions chimiques, tandis que l'atome d'iode peut subir des réactions de substitution. Ces interactions peuvent affecter les voies biologiques et les activités enzymatiques, ce qui rend le composé utile dans les études biochimiques .
Applications De Recherche Scientifique
2-Hydroxy-3-iodo-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-iodo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxy-5-méthylbenzaldéhyde: N'a pas l'atome d'iode, ce qui le rend moins réactif dans les réactions de substitution.
2-Hydroxy-3-méthylbenzaldéhyde: N'a pas l'atome d'iode et a une réactivité différente.
Vanilline (4-Hydroxy-3-méthoxybenzaldéhyde): Contient un groupe méthoxy au lieu d'un atome d'iode, ce qui conduit à des propriétés chimiques différentes
Unicité
Le 2-Hydroxy-3-iodo-5-méthylbenzaldéhyde est unique en raison de la présence de l'atome d'iode, qui augmente sa réactivité et permet une gamme plus large de transformations chimiques par rapport à ses homologues non iodés .
Propriétés
Formule moléculaire |
C8H7IO2 |
|---|---|
Poids moléculaire |
262.04 g/mol |
Nom IUPAC |
2-hydroxy-3-iodo-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7IO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 |
Clé InChI |
JCTGTVROULXHNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



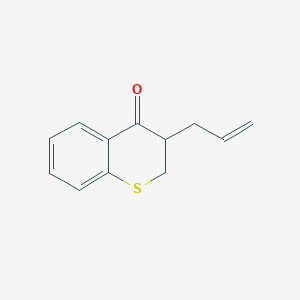
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
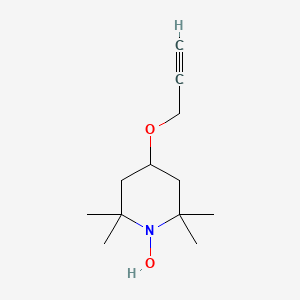
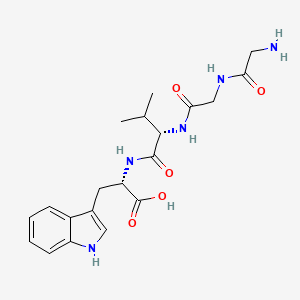

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
